2,2'-((2-Methylphenyl)imino)bisethanol
Overview
Description
“2,2’-((2-Methylphenyl)imino)bisethanol”, also known as Diethanol-o-toluidine, is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.258 .
Molecular Structure Analysis
The molecular structure of “2,2’-((2-Methylphenyl)imino)bisethanol” is based on its molecular formula, C11H17NO2 . The exact structure can be determined using various spectroscopic methods .Chemical Reactions Analysis
While specific chemical reactions involving “2,2’-((2-Methylphenyl)imino)bisethanol” are not available, it’s important to note that this compound, like others of its kind, can participate in a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
“2,2’-((2-Methylphenyl)imino)bisethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 352.2±32.0 °C at 760 mmHg, and a flash point of 183.9±23.8 °C . It does not have a specified melting point .Scientific Research Applications
Optical and Electrical Materials
Bis(imino) compounds have been explored for their unique optical and electrical properties. For example, So et al. (2003) investigated organic polymeric materials with nonlinear optical (NLO) properties for potential use in optical devices. These materials showed significant NLO coefficients and thermal stability, making them suitable for applications in optical switching and modulation technologies (So et al., 2003).
Catalysis
Cobalt-catalyzed alkene isomerization-hydroboration represents a strategy for the remote hydrofunctionalization of alkenes, demonstrating the versatility of bis(imino)pyridine cobalt complexes in catalysis (Obligacion & Chirik, 2013). Additionally, ferrous and cobaltous chlorides bearing bis(imino)quinolines have shown high activity in ethylene polymerization at elevated temperatures, indicating their potential as high-performance catalysts in the polymer industry (Zhang et al., 2010).
Organometallic Chemistry
In organometallic chemistry, bis(imino)pyridine complexes of divalent Mg and Zn have been synthesized and characterized, highlighting the role of metal-ligand interactions in determining the properties of the complexes (Myers et al., 2016). These studies contribute to our understanding of ligand influence on metal center reactivity and stability, crucial for designing advanced catalytic systems.
Molecular Magnets and Conductors
The synthesis of trinuclear Copper(II) complexes with Biphenol-Based dinucleating ligands has opened new avenues in the design of molecular magnets. These complexes exhibit antiferromagnetic interactions, offering insights into the design of materials with specific magnetic properties (Filkale & Gangwar, 2020).
Corrosion Inhibition
Bis(imino) compounds also find applications in corrosion inhibition. A study by Ji et al. (2016) on the corrosion inhibition properties of a Schiff base derivative with pyridine rings on Q235 mild steel in HCl solution demonstrated the potential of these compounds in protecting metals against corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Ji et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-methylanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10-4-2-3-5-11(10)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFETVQZHKDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051955 | |
Record name | 2,2'-[(2-Methylphenyl)imino]bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28005-74-5, 51896-80-1 | |
Record name | o-Tolyldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28005-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((2-Methylphenyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028005745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-((Methylphenyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051896801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Tolyldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87857 | |
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Record name | Ethanol, 2,2'-[(2-methylphenyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[(2-Methylphenyl)imino]bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(methylphenyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2'-[(2-methylphenyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-((2-METHYLPHENYL)IMINO)BISETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ3OFN9JF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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